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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-nitrobenzonitrile

CAS No.: 42436-11-3

Cat. No.: B1612302 Get Quote

Abstract & Strategic Overview
2,5-Dimethoxy-4-nitrobenzonitrile is a high-value intermediate used in the synthesis of push-

pull chromophores, conductive polymers, and substituted phenethylamines. The synthesis from

1,4-dimethoxybenzene presents a specific regiochemical challenge: introducing a nitro group

onto the 2,5-dimethoxybenzaldehyde scaffold typically yields a mixture of 4-nitro (desired) and

6-nitro (undesired) isomers due to the competing directing effects of the methoxy groups and

the aldehyde.

The Core Challenge: Standard nitration of 2,5-dimethoxybenzaldehyde in acetic acid yields

substantial amounts of the 6-nitro isomer (~26%).

The Solution: This protocol utilizes an Acetic Anhydride-mediated nitration.[1] By converting the

aldehyde in situ to a gem-diacetate (acylal) intermediate, the steric bulk at the 1-position is

increased, and the electronic directing effects are modified to favor the para-position relative to

the 5-methoxy group. This shifts the regioselectivity to >90% for the desired 4-nitro isomer.[1]

Synthetic Pathway Overview[2]

1,4-Dimethoxybenzene 2,5-Dimethoxybenzaldehyde

Step 1: Vilsmeier-Haack
(POCl3, DMF) Intermediate:

Gem-Diacetate

Ac2O
(In-situ) 2,5-Dimethoxy-4-

nitrobenzaldehyde

Step 2: Nitration
(HNO3, Ac2O, <10°C) Benzaldoxime

Intermediate
Step 3a: NH2OH·HCl 2,5-Dimethoxy-4-

nitrobenzonitrile

Step 3b: Dehydration
(Ac2O, Heat)
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Figure 1: Strategic workflow emphasizing the in-situ diacetate protection to ensure

regioselectivity.

Detailed Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Conversion of 1,4-dimethoxybenzene to 2,5-dimethoxybenzaldehyde. Mechanism:

Electrophilic aromatic substitution using the chloroiminium ion generated from DMF and POCl₃.

Reagents:

1,4-Dimethoxybenzene (1.0 eq)

Phosphorus Oxychloride (POCl₃) (1.2 eq)

N,N-Dimethylformamide (DMF) (1.5 eq)

Solvent: DMF (excess) or Dichloromethane (DCM)

Protocol:

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1,4-

dimethoxybenzene (20.0 g, 145 mmol) in DMF (40 mL).

Reagent Addition: Cool the solution to 0°C in an ice bath. Add POCl₃ (16.2 mL, 174 mmol)

dropwise over 30 minutes. Caution: Exothermic.

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. The

solution will darken (deep red/brown).

Quench: Pour the reaction mixture onto 500 g of crushed ice/water. Stir vigorously for 30

minutes. The iminium salt hydrolyzes to precipitate the aldehyde.

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 100 mL).

Purification: Recrystallize from ethanol or methanol/water.
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Target Yield: 85-90%

Appearance: Yellow crystalline solid.

Melting Point: 50–52°C.

Step 2: Regioselective Nitration (Critical Step)
Objective: Nitration at the 4-position while minimizing the 6-nitro isomer. Safety Critical: Mixing

HNO₃ and Acetic Anhydride forms acetyl nitrate, which is unstable. Strict temperature control

(<10°C) is mandatory.

Reagents:

2,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol)

Nitric Acid (70%, conc.)[2] (1.5 eq)

Acetic Anhydride (Ac₂O) (Solvent/Reagent, ~5 vol)

Protocol:

Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (10.0 g) in Acetic Anhydride (40 mL). Stir

at room temperature for 30 minutes.

Note: This promotes the equilibrium formation of the gem-diacetate, which directs the

nitration.

Cooling: Cool the solution to 0°C using an ice/salt bath.

Nitration: Add Nitric Acid (4.2 mL) dropwise.

CRITICAL: Monitor internal temperature. Do not allow temperature to exceed 10°C. The

formation of acetyl nitrate is exothermic.

Completion: After addition, stir at 0–5°C for 1 hour, then allow to warm to 15°C for 30

minutes.
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Quench: Pour the mixture into ice water (300 mL) with vigorous stirring. The product (2,5-

dimethoxy-4-nitrobenzaldehyde) will precipitate.

Workup: Filter the yellow solid. Wash copiously with water to remove acid.

Purification: Recrystallize from Ethanol or Acetic Acid.

Target Yield: 85–90%

Selectivity: >95% 4-nitro isomer.[1][3]

Melting Point: 168–170°C.

Step 3: Nitrile Conversion (One-Pot Dehydration)
Objective: Conversion of the aldehyde to the nitrile via an oxime intermediate.

Reagents:

2,5-Dimethoxy-4-nitrobenzaldehyde (5.0 g, 23.7 mmol)

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

Pyridine (10 mL) or Sodium Acetate (1.5 eq) in Acetic Acid

Acetic Anhydride (Dehydrating agent)

Protocol:

Oxime Formation: In a flask, combine the aldehyde (5.0 g) and Hydroxylamine HCl (2.0 g) in

Pyridine (15 mL). Stir at 50°C for 1 hour. TLC should show disappearance of aldehyde.

Dehydration: Add Acetic Anhydride (10 mL) directly to the reaction mixture.

Reflux: Heat the mixture to 100–110°C for 2 hours.

Mechanism:[1][4][2][3] The oxime hydroxyl group is acetylated, followed by elimination of

acetic acid to form the nitrile.
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Isolation: Cool to room temperature. Pour into ice water (200 mL) containing HCl (to

neutralize pyridine).

Filtration: Collect the precipitate. Wash with water.[2][3][5][6][7]

Final Purification: Recrystallize from Ethanol/Acetone.

Quality Control & Data Specifications
The following parameters confirm the identity and purity of the final 2,5-Dimethoxy-4-
nitrobenzonitrile.

Parameter Specification Method

Appearance
Pale yellow to orange

needles/powder
Visual

Melting Point 179–181°C Capillary MP

Purity (HPLC) >98.5%
Reverse Phase (C18),

MeCN:H2O

IR Spectroscopy
~2220 cm⁻¹ (CN stretch),

1350/1530 cm⁻¹ (NO₂)
FTIR (ATR)

1H NMR (CDCl₃)
δ 7.6-7.8 (s, 2H, Ar-H), 4.0 (s,

6H, OMe)
400 MHz NMR

Regiochemistry Verification
To ensure the nitration occurred at the 4-position (para to 5-OMe) rather than the 6-position:

1H NMR Analysis: The 4-nitro isomer (target) possesses para-protons on the benzene ring.

While they appear as singlets due to isolation, the coupling constants in a non-decoupled

C13 or NOE experiments can verify the spatial arrangement.

Melting Point: The 6-nitro isomer melts significantly lower (~130°C vs 179°C for the target).

Safety & Handling (E-E-A-T)
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Acetyl Nitrate Hazard
Risk: Mixing concentrated Nitric Acid with Acetic Anhydride generates Acetyl Nitrate (

). Control: This reagent is a powerful nitrating agent but explosive if overheated.

Never add Acetic Anhydride to warm Nitric Acid.

Always maintain temperature below 15°C during mixing.

Quench immediately into water if the reaction runs away (rapid temp spike).

Nitrile/Cyanide Safety
While this protocol generates the nitrile moiety on the ring (not using free cyanide salts like

NaCN), the product should be treated as potentially releasing toxic fumes if burned.

PPE: Nitrile gloves, lab coat, face shield.

Waste: Dispose of organic filtrates as halogenated/hazardous waste (due to pyridine/DCM

use).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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